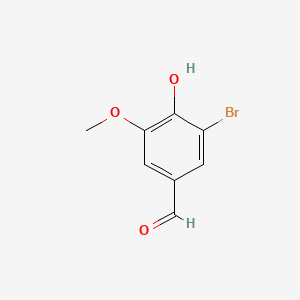

5-Bromovanillin

Description

Contextual Significance in Organic Chemistry

The importance of 5-bromovanillin in organic chemistry stems from its role as a precursor to more complex molecules. synthetikaeu.com Its functional groups—aldehyde, hydroxyl, and methoxy (B1213986)—along with the reactive bromine atom, provide multiple sites for chemical modification. smolecule.comreddit.com This allows for its use in the synthesis of various heterocyclic compounds, halogenated aromatic compounds, and other valuable organic molecules. synthetikaeu.com

The aldehyde group can undergo reactions such as oxidation, reduction, and condensation. The hydroxyl group can be etherified or esterified, and the bromine atom can participate in nucleophilic substitution and cross-coupling reactions. This multi-faceted reactivity makes this compound a crucial intermediate in the construction of elaborate molecular architectures. For instance, it serves as a key starting material in the synthesis of combretastatin (B1194345) A-4, a compound with noteworthy biological activity.

Historical Perspectives on Brominated Vanillin (B372448) Derivatives Research

Research into brominated vanillin derivatives dates back to the early 20th century. Initial studies focused on the direct bromination of vanillin and the characterization of the resulting products. cdnsciencepub.comacs.orgacs.org A 1928 publication in the Journal of the American Chemical Society detailed the synthesis of new bromine substitution products of vanillin. acs.org Subsequent work in 1940 further explored the action of bromine on vanillin and its derivatives, investigating the directive influence of the hydroxyl group in these reactions. acs.org

Early methods for preparing this compound involved the reaction of vanillin with bromine in solvents like glacial acetic acid, often in the presence of a catalyst or acetate (B1210297) salt. cdnsciencepub.comsciencemadness.org These foundational studies laid the groundwork for understanding the reactivity of the vanillin nucleus and established methods for the regioselective introduction of bromine. Over the years, these synthetic protocols have been refined, with modern methods often employing milder and more efficient conditions, such as the use of bromine in methanol (B129727), to achieve high yields of this compound. chemicalbook.com The continued interest in this compound is a testament to its enduring utility in synthetic organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 2973-76-4 | synthetikaeu.comchemicalbook.com |

| Molecular Formula | C₈H₇BrO₃ | synthetikaeu.comchemicalbook.com |

| Molar Mass | 231.04 g/mol | synthetikaeu.comchemicalbook.com |

| Appearance | Light beige to off-white crystalline solid | synthetikaeu.com |

| Melting Point | 164-166 °C | smolecule.comchemicalbook.com |

| Boiling Point | 289.5±35.0 °C (Predicted) | chemicalbook.com |

| Solubility in Water | Slightly soluble | synthetikaeu.com |

| Solubility in Other Solvents | Soluble in ethanol, methanol, acetone, and ether | synthetikaeu.com |

Detailed Research Findings

This compound's utility extends to various specialized areas of chemical research. It has been employed in the study of anaerobic bacteria for the dechlorination of chlorocatechols, which are environmental pollutants. smolecule.comnih.gov In these studies, this compound was used to enrich metabolically stable anaerobic cultures, demonstrating its role in environmental chemistry research. smolecule.comnih.gov

Furthermore, the compound is a precursor in the synthesis of syringaldehyde (B56468) through a solvolysis reaction. researchgate.net Syringaldehyde, in turn, is an intermediate for producing 3,4,5-trimethoxybenzaldehyde (B134019), a key component in the synthesis of the antibacterial drug trimethoprim. researchgate.netrutube.ruyoutube.com The conversion of this compound to syringaldehyde is typically carried out using sodium methoxide (B1231860) in the presence of a copper catalyst. researchgate.net

The synthesis of this compound itself is most commonly achieved through the electrophilic bromination of vanillin. chemicalbook.comchemicalbook.com The reaction is regioselective, with the bromine atom predominantly adding to the position ortho to the hydroxyl group and meta to the aldehyde group, a result of the combined directing effects of the substituents on the aromatic ring. reddit.comreddit.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSHZDPXXKAHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022203 | |

| Record name | 5-Bromovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-76-4 | |

| Record name | 5-Bromovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-BROMOVANILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-BROMOVANILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-bromo-4-hydroxy-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromovanillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508WVS56PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Bromovanillin

Regioselective Bromination of Vanillin (B372448)

In Situ Bromine Generation Methods

Potassium Bromide with Hydrogen Peroxide in Acidic Conditions

This method generates bromine in situ from potassium bromide (KBr) and hydrogen peroxide (H₂O₂) in an acidic medium, thereby avoiding the direct handling of elemental bromine. Typically, this reaction is carried out in solvents like glacial acetic acid or dichloromethane. Studies have reported high yields for this process. For instance, one procedure utilized vanillin, potassium bromide, sulfuric acid, dichloromethane, and hydrogen peroxide, achieving an 89.6% yield of crude 5-bromovanillin after 30 minutes of stirring sciencemadness.org. Another protocol employing KBr, H₂O₂, and sulfuric acid in glacial acetic acid yielded approximately 76% sciencemadness.org. Careful temperature control, ideally below 20-25 °C, is crucial to prevent dibromination and maintain product purity sciencemadness.org. The reaction mechanism involves the oxidation of bromide ions by hydrogen peroxide in the presence of acid to form bromine, which then acts as the electrophile for the aromatic substitution on vanillin sciencemadness.orgnvcc.edusciencemadness.org.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being approached with green chemistry principles in mind, focusing on reducing environmental impact, improving atom economy, and minimizing hazardous waste.

Solvent-Free Methods and Continuous Processes (e.g., Twin Screw Extrusion)

Solvent-free synthesis and continuous processing methods, such as twin-screw extrusion (TSE), represent significant advancements in green chemistry for this compound production. TSE allows for precise control over reaction parameters, efficient mixing, and heat transfer, leading to improved yields and reduced reaction times without the need for bulk solvents researchgate.netresearchgate.net. While specific applications of TSE for this compound synthesis are still emerging, the technology has been successfully applied to similar organic reactions, including the Knoevenagel condensation involving vanillin researchgate.netrsc.org. The absence of solvents drastically reduces waste generation and simplifies downstream processing, aligning with sustainability goals semanticscholar.org.

Purification and Isolation Techniques for Synthesized this compound Products

Effective purification and isolation are critical for obtaining high-purity this compound. Common techniques employed include:

Crystallization/Recrystallization: This is the most widely used method. Crude this compound is typically purified by recrystallization from solvents such as ethanol-water mixtures scribd.comtandfonline.commdma.ch, toluene/methanol (B129727) sciencemadness.org, or hot water tandfonline.com. The choice of solvent depends on the impurities present and the desired purity level. For example, recrystallization from a 50% ethanol/water mixture can remove impurities, although not all solids may dissolve tandfonline.commdma.ch. Pure this compound typically forms white crystals and has a melting point around 165 °C sciencemadness.orgtcichemicals.com.

Filtration and Washing: After synthesis, the precipitated crude product is usually isolated by vacuum filtration and washed with cold water to remove residual acids and salts sciencemadness.orgnvcc.edu.

Chromatography: While less common for bulk purification due to cost and scale, techniques like High-Performance Liquid Chromatography (HPLC) can be used for analytical purposes and for isolating impurities or for preparative separations sielc.com. Reverse-phase HPLC methods using acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) are effective for analyzing this compound sielc.com.

Chemical Transformations and Derivatization Strategies of 5 Bromovanillin

Condensation Reactions

Knoevenagel Condensations

The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, typically catalyzed by a base or Lewis acid. 5-Bromovanillin, possessing an aldehyde functional group, readily participates in this reaction. Studies have investigated its condensation with barbituric acid, a common active methylene compound, under various conditions.

Research comparing the reactivity of vanillin (B372448) and this compound in Knoevenagel condensations with barbituric acid has indicated that the presence of the electron-withdrawing bromine atom on the aromatic ring can influence the reaction rate and equilibrium conversion. Mechanochemical approaches, such as ball milling, have shown that vanillin reacts faster than this compound, with the latter achieving approximately 72.8% conversion after 90 minutes of milling scispace.com. This suggests that the electron-withdrawing nature of the bromine atom slightly hinders the electrophilicity of the aldehyde carbonyl compared to vanillin.

However, when employing efficient catalytic systems, high yields can be achieved. For instance, copper oxide (CuO) nanoparticles have been utilized as catalysts for the solvent-free Knoevenagel condensation of aromatic aldehydes, including this compound, with barbituric acid. Under these conditions, rapid reactions at room temperature can yield the desired 5-arylidene barbituric acid derivatives with high efficiency, often exceeding 95% isca.in. Similarly, iron oxide-based nanoparticles (Fe₂O₃ and Fe₂O₃/MFe₂O₄) have also demonstrated efficacy as heterogeneous catalysts for this transformation, providing products in high yields and purity under mild conditions inorgchemres.org.

Table 1: Knoevenagel Condensation of this compound with Barbituric Acid

| Aldehyde | Active Methylene Compound | Catalyst/Method | Conditions | Yield (%) | Reference |

| This compound | Barbituric Acid | None (Ball Milling) | 90 minutes milling | 72.8 | scispace.com |

| This compound | Barbituric Acid | CuO nanoparticles | Solvent-free, Room temperature, High speed stirring | ~95 | isca.in |

| This compound | Barbituric Acid | Fe₂O₃/MFe₂O₄ nanoparticles | Mild conditions, Room temperature | High | inorgchemres.org |

Intermolecular Dimerization Reactions (e.g., McMurray Dimerization for Polysiphenol (B1264666) Synthesis)

This compound has been employed as a key starting material in the synthesis of complex polycyclic compounds, notably (±)-polysiphenol. A significant advancement in this area is the use of intermolecular McMurray dimerization. This reaction, typically employing low-valent titanium reagents, couples two carbonyl groups to form an alkene. In the context of this compound, the McMurray dimerization leads to the formation of a stilbene (B7821643) intermediate, which can then undergo subsequent intramolecular oxidative coupling to yield the target polysiphenol structure acs.orgresearchgate.netnih.gov.

Functional Group Interconversions and Protection/Deprotection Strategies

The various functional groups present in this compound offer numerous opportunities for chemical modification.

Functional Group Interconversions:

Methoxylation (Syringaldehyde Synthesis): One notable transformation involves the replacement of the bromine atom with a methoxy (B1213986) group to yield syringaldehyde (B56468). This is typically achieved through solvolysis of this compound with sodium methoxide (B1231860) in anhydrous methanol (B129727), often in the presence of a copper catalyst smolecule.comcdnsciencepub.comresearchgate.net. While effective, the reaction conditions require careful optimization. For instance, direct refluxing of this compound with sodium methoxide in methanol, even with a copper catalyst, may require elevated temperatures to proceed efficiently cdnsciencepub.com. Studies have shown that under conditions optimized for 5-iodovanillin (B1580916) conversion to syringaldehyde (over 95% yield), this compound yielded approximately 61% of syringaldehyde researchgate.net. Attempts at high-temperature fusion with sodium methylate resulted in rapid decomposition cdnsciencepub.com.

Reduction of the Aldehyde: The aldehyde group can be selectively reduced to a primary alcohol. For example, treatment of this compound with sodium borohydride (B1222165) in methanol yields 5-bromovanillyl alcohol cdnsciencepub.com. This reduction is typically facile and proceeds with good yields, as demonstrated by an 88% yield reported for the formation of 5-bromovanillyl alcohol from this compound using sodium borohydride cdnsciencepub.com.

Protection/Deprotection Strategies:

The phenolic hydroxyl group in this compound is susceptible to various reactions and can be protected to prevent unwanted side reactions during synthetic sequences. Common protection strategies include:

Acetylation: The phenolic hydroxyl group can be acetylated, for instance, using acetic anhydride, to form the corresponding acetate (B1210297) derivative cdnsciencepub.com. This can be part of a broader protection strategy, such as the formation of this compound triacetate cdnsciencepub.com.

Other Protecting Groups: The phenolic hydroxyl group can also be protected using other common protecting groups, such as tert-butyl ethers, as noted in the context of cross-coupling reactions mountainscholar.org. The choice of protecting group depends on the specific synthetic pathway and the conditions required for subsequent transformations. Deprotection methods would then involve reagents and conditions specific to the chosen protecting group, aiming to regenerate the free hydroxyl functionality without affecting other parts of the molecule.

Table 2: Functional Group Interconversions of this compound

| Starting Material | Transformation | Reagents | Product | Yield (%) | Reference |

| This compound | Reduction of aldehyde | NaBH₄ in MeOH | 5-Bromovanillyl alcohol | 88 | cdnsciencepub.com |

| This compound | Methoxylation (Aryl Br) | NaOCH₃ in MeOH, Cu catalyst (elevated temp.) | Syringaldehyde | 61 | researchgate.net |

Table 3: Protection Strategies for this compound

| Functional Group | Protection Strategy | Reagents/Conditions | Protected Product | Reference |

| Phenolic Hydroxyl | Acetylation | Acetic anhydride | This compound triacetate | cdnsciencepub.com |

| Phenolic Hydroxyl | t-Protection | (Specific reagents not detailed in snippet) | Protected this compound | mountainscholar.org |

List of Compounds Mentioned:

this compound

Vanillin

Barbituric Acid

Syringaldehyde

(±)-Polysiphenol

4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol

5-Iodovanillin

5-Chlorovanillin

5-Bromovanillyl alcohol

Salicyl hydrazine (B178648)

Veratraldehyde

4-hydroxy-3-methoxybenzaldehyde (synonym for Vanillin)

3-Bromo-4-hydroxy-5-methoxybenzaldehyde (synonym for this compound)

2-bromovanillin

6-bromovanillin

4-hydroxyarylaldehyde

4-hydroxy-3-methoxybenzaldehyde

5-bromovanillate

Catechin

Phloroglucinol

Chlorocatechols

2,4-dinitrophenylhydrazone of this compound

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromovanillin and Its Derivatives

X-ray Diffraction Analysis (for Crystal Structures of Derivatives)

X-ray diffraction (XRD) analysis is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions. This method has been instrumental in elucidating the crystal structures of 5-Bromovanillin itself and various derivatives synthesized from it, particularly Schiff bases and hydrazones.

Furthermore, X-ray diffraction studies on derivatives synthesized from this compound, such as isoniazid (B1672263) hydrazones and Schiff bases, have confirmed their molecular structures and provided insights into their solid-state packing. For instance, isoniazid hydrazone derivatives synthesized using this compound have been confirmed to crystallize in the monoclinic crystal system nsf.gov. Studies involving Schiff bases derived from 5-bromosalicylaldehyde (B98134) (a closely related compound) and its analogues, including those derived from 5-chlorosalicylaldehyde (B124248), have revealed that these compounds often result in isomorphic structures mincyt.gob.arscience.govnih.gov. These derivative crystals are typically stabilized by intramolecular O-H⋯N interactions, and in some cases, intermolecular hydrogen bonds mediated by crystallization water molecules mincyt.gob.arscience.govnih.gov. The application of X-ray crystallography has also been crucial in assigning the absolute configurations of more complex molecules synthesized from this compound, such as polysiphenol (B1264666) analogues acs.org.

Table 1: Crystal Structure of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| Lattice Parameter a | 21.0586(8) Å |

| Lattice Parameter b | 8.1969(3) Å |

| Lattice Parameter c | 21.6475(10) Å |

| Lattice Parameter β | 92.886(2)° |

| Asymmetric Units | Two crystallographically independent molecules |

| Stabilization | C-H⋯O and C-H⋯N hydrogen bonds |

Other Advanced Spectroscopic Techniques (e.g., ESR, TGA, SEM)

Beyond X-ray diffraction, a suite of other advanced spectroscopic and analytical techniques are employed to comprehensively characterize this compound and its derivatives, providing complementary information on their electronic properties, thermal stability, and surface morphology.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying species with unpaired electrons, such as free radicals or paramagnetic metal ions. In the context of this compound derivatives, ESR has been applied to characterize transition metal complexes, including those of copper, nickel, and cobalt researchgate.netresearchgate.netcolab.ws. For copper complexes, ESR spectra recorded at room temperature in solution (e.g., DMSO) have shown characteristic resolved peaks in the high-field region, allowing for the calculation of spin Hamiltonian parameters, which provide insights into the electronic environment and coordination of the metal ion researchgate.netresearchgate.net. These studies help in understanding the electronic structure and magnetic properties of the metal chelates researchgate.netcolab.ws.

Thermogravimetric Analysis (TGA): Thermogravimetric analysis is employed to assess the thermal stability and decomposition patterns of compounds. TGA studies on metal complexes derived from this compound and benzohydrazide (B10538) have indicated that these complexes generally exhibit good thermal stability, with some remaining stable up to temperatures around 170 °C before undergoing decomposition researchgate.netresearchgate.net. In other instances, metal polychelates derived from related Schiff base ligands have demonstrated greater thermal stability compared to their free ligands science.gov. TGA data has also been utilized to confirm the crystalline behavior of these synthesized compounds researchgate.net.

Compound List:

this compound

Polysiphenol analogues

Isoniazid hydrazone derivatives (e.g., INH4, INH8, INH9)

Schiff bases derived from this compound and benzohydrazide

Metal complexes of this compound derivatives (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Hydrazones derived from 5-chlorosalicylaldehyde and 5-bromosalicylaldehyde

Quinolinyl hydrazone ligand (NaphHQino)

Computational Chemistry and Theoretical Investigations of 5 Bromovanillin

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 5-Bromovanillin, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict its most stable three-dimensional shape.

These studies begin with a geometry optimization, which systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The planarity of the benzene (B151609) ring is a key feature, though the orientations of the aldehyde, hydroxyl, and methoxy (B1213986) substituent groups are of particular interest. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the methoxy group's oxygen can influence the preferred conformation and is a critical factor analyzed in these calculations. A comparison between calculated geometric parameters and experimental data from X-ray crystallography (when available) is used to validate the accuracy of the chosen theoretical model.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical parameters expected from a DFT/B3LYP calculation, compared with generalized experimental values for similar structures.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | C-Br | 1.895 | ~1.90 |

| C=O (aldehyde) | 1.215 | ~1.22 | |

| C-OH (hydroxyl) | 1.360 | ~1.36 | |

| C-O (methoxy) | 1.368 | ~1.37 | |

| Bond Angles | C-C-Br | 119.5 | ~120 |

| O=C-H | 121.0 | ~121 | |

| C-O-H | 109.2 | ~109 |

Molecular Docking and Dynamics Simulations (e.g., for Ligand-Enzyme Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial for understanding potential biological activities. This compound and its derivatives have been investigated as potential inhibitors for various enzymes, including those involved in bacterial growth or neurodegenerative diseases. nih.govmdpi.com

In a typical docking study, this compound is placed into the active site of a target enzyme, and a scoring function calculates the binding affinity, usually expressed in kcal/mol. researchgate.net The results highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the enzyme's active site. core.ac.uk

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-enzyme complex over time. mdpi.com MD simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and confirming whether the interactions predicted by docking are stable in a more dynamic, solvated environment. arxiv.org

Table 2: Illustrative Molecular Docking Results for this compound with a Target Enzyme

| Parameter | Value/Description |

| Binding Affinity | -7.5 kcal/mol |

| Interacting Residues | His259, Phe264, Ser282, Val248 |

| Interaction Types | Hydrogen bond with Ser282 (hydroxyl group)Pi-Alkyl interaction with Val248 (benzene ring)Pi-Pi stacking with Phe264 (benzene ring) |

Quantum Chemical Calculations

Beyond geometry optimization, quantum chemical calculations provide a wealth of information about the electronic properties of this compound.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. In the MEP map of this compound, regions of negative potential (typically colored red) are found around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are located around the hydrogen atoms, particularly the hydroxyl hydrogen, identifying them as sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental spectra for structural confirmation.

IR Spectrum: DFT calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to specific molecular motions, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and C-Br stretching. A scaling factor is often applied to the calculated frequencies to correct for systematic errors in the theoretical method, leading to excellent agreement with experimental FT-IR data.

NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the peaks in experimental NMR spectra to specific atoms in the molecule.

UV-Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of this compound. This analysis predicts the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n → π* or π → π*), providing a theoretical basis for the observed UV-Vis spectrum. The calculations also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for this compound (Illustrative)

| Spectrum | Feature | Experimental Value | Calculated Value |

| IR | C=O Stretch | ~1680 cm⁻¹ | ~1685 cm⁻¹ (scaled) |

| O-H Stretch | ~3200-3400 cm⁻¹ | ~3300 cm⁻¹ (scaled) | |

| ¹H NMR | Aldehyde H | ~9.8 ppm | ~9.7 ppm |

| Methoxy H | ~3.9 ppm | ~3.8 ppm | |

| UV-Vis | λmax | ~310 nm | ~305 nm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. The synthesis of this compound from vanillin (B372448) via electrophilic aromatic substitution is a classic example where theoretical calculations can provide deep insight. nvcc.edu

Vanillin has three potential sites for electrophilic attack on the aromatic ring (positions C2, C5, and C6). youtube.com Computational models can be used to calculate the energy profile for the reaction at each site. This involves locating the transition states and intermediates for each potential pathway. The calculated activation energies (the energy barrier from reactants to the transition state) for each path can then be compared.

The results of such studies consistently show that the pathway leading to substitution at the C5 position has the lowest activation energy. This is because the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are strong activating ortho-, para-directors, reinforce each other to stabilize the carbocation intermediate (the sigma complex) formed during substitution at C5. weebly.com Conversely, the aldehyde group (-CHO) is a deactivating meta-director, which disfavors substitution at the positions ortho and para to it. By quantifying these electronic effects, computational modeling provides a clear, energetic rationale for the observed regioselectivity of the bromination reaction.

Research Applications of 5 Bromovanillin in Chemical Sciences

Role as a Synthetic Intermediate for Complex Organic Molecules

5-Bromovanillin is highly valued as a synthetic intermediate due to its reactive aldehyde and phenolic hydroxyl groups, as well as the presence of a bromine atom that can be further functionalized or participate in coupling reactions.

The compound is a key precursor in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Notably, it is instrumental in the preparation of Trimethoprim , a widely used antibiotic. The synthesis pathway often involves the conversion of this compound to syringaldehyde (B56468), followed by methylation to yield 3,4,5-trimethoxybenzaldehyde (B134019), a direct precursor to Trimethoprim wikipedia.orgresearchgate.netscispace.comerowid.org.

Furthermore, this compound is employed in the synthesis of Combretastatin (B1194345) A-4 , a potent anti-cancer agent known for its ability to inhibit tubulin polymerization acs.orgnih.govpharmaffiliates.comresearchgate.netas-1.co.jpleyan.comucl.ac.ukhsppharma.com. The synthesis often involves Wittig olefination and Suzuki cross-coupling reactions, where this compound or its derivatives serve as starting materials ucl.ac.uk. Its utility also extends to the synthesis of intermediates for sulfonamide agents such as methaline pyrine guidechem.com. While specific examples for antihistamines and anesthetics are less detailed in the provided literature, its structural features suggest potential applicability in the synthesis of related pharmacophores.

Research indicates that this compound is being explored for its potential applications within the agrochemical sector archivemarketresearch.com. While specific examples of pesticides or herbicides synthesized from this compound are not extensively detailed, its role as a versatile intermediate suggests its utility in developing novel agrochemical compounds. The exploration of new applications in niche segments like agrochemicals highlights ongoing research into its broader synthetic capabilities archivemarketresearch.com.

This compound serves as a critical starting material in the total synthesis of complex natural product analogues. A significant example is the synthesis of (±)-Polysiphenol , a compound isolated from marine red algae, and its related analogues acs.orgnih.govresearchgate.netresearchgate.net. The synthetic route typically involves intermolecular McMurray dimerization of this compound, followed by intramolecular oxidative coupling, demonstrating its value in constructing complex polycyclic structures acs.orgnih.govresearchgate.netresearchgate.net. This application underscores its importance in medicinal chemistry and natural product synthesis research.

Applications in Environmental Chemistry

In environmental chemistry, this compound has found a specific application related to microbial processes.

This compound is utilized to enrich anaerobic microbial cultures for studying the dechlorination of chlorocatechols smolecule.comnih.govnih.govchemicalbook.comlabcompare.comottokemi.comsigmaaldrich.comchemsrc.com. Chlorocatechols are environmental pollutants often found in industrial wastewater. Certain anaerobic bacteria possess the ability to break down these compounds, playing a vital role in bioremediation efforts. Studies have shown that the addition of this compound to enrichment cultures can significantly increase the abundance of these dechlorinating bacteria, thereby facilitating research into microbial dechlorination processes smolecule.comnih.govnih.govmendeley.com. For instance, a study published in "Environmental Science & Technology" demonstrated this effect, highlighting this compound's utility in enhancing microbial dechlorination studies smolecule.com.

Corrosion Inhibition Studies

This compound has been investigated for its efficacy as a corrosion inhibitor, particularly for carbon steel in acidic environments. When used in synergistic mixtures with other compounds, such as benzenecarbonitrile or extracts from Rosmarinus officinalis (rosemary), it provides significant protection against corrosion nih.govcovenantuniversity.edu.ngmdpi.comresearchgate.net.

In 1 M hydrochloric acid (HCl) solutions, a combination of benzenecarbonitrile and this compound demonstrated optimal corrosion inhibition efficiencies of 99.33% and 90.34% at a 1.25% concentration of this compound, as determined by electrochemical methods nih.gov. Similarly, when combined with Rosmarinus officinalis, this compound showed higher effectiveness in HCl solutions, achieving inhibition efficiencies of 92.57% and 94% , compared to 64.57% and 64.55% in sulfuric acid (H₂SO₄) solutions covenantuniversity.edu.ngresearchgate.net. These studies suggest that the compound, through its functional groups, adsorbs onto the metal surface, forming a protective film that inhibits the electrochemical processes responsible for corrosion nih.govcovenantuniversity.edu.ngresearchgate.net. Thermodynamic calculations indicate that this adsorption mechanism is primarily chemisorption, obeying Langmuir and Frumkin adsorption isotherms nih.govcovenantuniversity.edu.ngresearchgate.net.

Material Science Applications

Research into the applications of this compound in material science is an emerging area. The compound is recognized for its potential as a building block in the synthesis of advanced materials synthetikaeu.comsmolecule.comsemanticscholar.orgarchivemarketresearch.com. Specifically, it is utilized in the preparation of molecular precursors for various material applications synthetikaeu.comsemanticscholar.org. While the broader potential in materials science is acknowledged, detailed research findings, specific material properties derived from this compound, or experimental data tables are not extensively documented in the provided search results. The exploration of its role in niche segments within materials science is noted as an area of ongoing development archivemarketresearch.com.

Compound List:

this compound

Syringaldehyde

3,4,5-trimethoxybenzaldehyde

Chlorocatechols

Benzenecarbonitrile

Salicyl hydrazine (B178648)

Coniferyl alcohol

5-Bromoconiferyl alcohol

5,5′-Bromopinoresinol

Pinoresinol

Syringaresinol

Salicylaldehyde

2,6-Dimethoxybenzaldehyde

4-Hydroxybenzaldehyde

Ethyl vanillin

p-Anisaldehyde

3-Bromoanisole

3,7-Dimethyl-7-hydroxyoctanal

3-BROMO-4-HYDROXYBENZALDEHYDE

PROPENYL GUAETHOL

2,3-DIBROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

3-Methoxybenzaldehyde

2,4,5-trimethoxybenzaldehyde (B179766)

Vanillin acetate (B1210297)

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

methyl 5-bromopyridine-2-carboxylate

o-Vanillin

3-Iodo-4-methoxybenzaldehyde

trans-Stilbene

2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE

3-Chloro-4-hydroxy-5-methoxybenzaldehyde

2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone

2-4-dihydroxyacetophenone

5-Bromovanillate

2, 5-dihydroxy-4-methoxy-6-bromobenzaldehyde

5-Bromovanillyl alcohol

5-Bromo-4-hydroxy-3-methoxybenzaldehyde

Biological Activities and Mechanistic Pathways of 5 Bromovanillin

Antimicrobial Activity

5-Bromovanillin, a derivative of vanillin (B372448), has demonstrated notable antimicrobial properties, showing inhibitory effects against both bacteria and fungi. guidechem.comnih.gov Its structural modifications, particularly the addition of a bromine atom, are thought to enhance its biological activities compared to its parent compound, vanillin. smolecule.comresearchgate.net

Antibacterial Effects

Research has highlighted the potential of this compound as an antibacterial agent, effective against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of a bromine atom into the vanillin structure is considered a significant factor in increasing its antibacterial efficacy. researchgate.net

The antibacterial action of this compound is attributed to multiple mechanisms. One proposed mechanism involves the inhibition of bacterial growth by binding to a vanillin-specific enzyme. biosynth.com This binding forms a complex that obstructs the enzyme's normal reaction pathway. biosynth.com

Furthermore, this compound is believed to disrupt the bacterial cell membrane. biosynth.commdpi.com This disruption can lead to the leakage of essential cellular components, ultimately causing bacterial cell death. biosynth.com The lipophilic nature of such compounds can facilitate their interaction with the bacterial membrane bilayer, disturbing its structure and function. mdpi.comnih.gov This mode of action is an example of selective toxicity, as it targets structures unique to bacteria, such as the peptidoglycan layer in the cell wall. oregonstate.educationreactgroup.org

Studies have investigated the effectiveness of this compound against specific bacterial strains. Notably, the Burkholderia cepacia AC1100 strain has been a subject of research in the context of this compound. semanticscholar.org Burkholderia cepacia complex bacteria are known for their multidrug resistance, making the identification of effective antimicrobial agents crucial. nih.gov While some disinfectants show efficacy against B. cepacia, biofilm formation can increase its resistance. researchgate.net Research into antibiotic combinations has shown some success against biofilm-grown B. cepacia. nih.gov

Antifungal Effects (e.g., against Cryptococcus neoformans)

In addition to its antibacterial properties, this compound has shown potential as an antifungal agent. smolecule.com Studies have explored its activity against various fungal strains.

One area of investigation has been its effect on Cryptococcus neoformans, a significant human fungal pathogen, particularly in immunocompromised individuals. pharmacompass.complos.org Research on vanillin and its derivatives has indicated that structural features influence their antifungal activity against C. neoformans. pharmacompass.complos.org While some derivatives show high antifungal activity, halogenated benzaldehydes like this compound have been found to have poorer efficacy against this specific pathogen. plos.org The formation of biofilms by C. neoformans can further contribute to its resistance to antifungal drugs. nih.gov Novel antifungal strategies are continuously being explored, with some phytochemicals showing promise by inducing oxidative stress and mitochondrial dysfunction in the fungal cells. mdpi.com

Antioxidant Properties and Inhibition of Oxidative Stress

This compound is recognized for its antioxidant properties, which enable it to inhibit oxidative stress within biological systems. guidechem.comsmolecule.com Antioxidants counteract the damaging effects of oxidation by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov An imbalance leading to an excess of these reactive species results in oxidative stress, a condition implicated in the pathology of numerous chronic diseases. nih.gov

Research has demonstrated the antioxidant activity of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (this compound). In one study, its antioxidant capacity was measured with an IC50 value of 269.44 µg/mL. researchgate.net The presence of hydroxyl groups and aromatic rings in such compounds may contribute to their ability to stabilize ROS. researchgate.net

Antimutagenic Activity and Potential in Cancer Prevention Research

This compound has been identified as having antimutagenic properties, suggesting its potential for further investigation in the field of cancer prevention research. smolecule.comnih.gov Antimutagenic agents work by reducing the rate of spontaneous or induced mutations. nih.govresearchgate.net

Vanillin and its derivatives are classified as bioantimutagens, meaning they act inside the cell to suppress mutations after DNA damage has occurred. nih.gov It is hypothesized that these compounds may enhance recombinational DNA repair pathways. nih.gov Research on vanillin has shown that it can induce DNA damage, which in turn may trigger recombinational repair processes, ultimately leading to a reduction in spontaneous mutations. nih.gov Given that modifiable health behaviors are linked to a significant portion of cancer incidence, the study of dietary agents with antimutagenic activity is of considerable interest. nih.gov The potential of natural products to inhibit cancer is an active area of research. mdpi.com

Anticonvulsant Properties

This compound has been identified as a compound with potential anticonvulsant properties. pharmacompass.comnih.gov As a derivative of vanillin, which itself has been noted for various biological activities, this compound is classified under agents that are used to prevent or reduce the severity of seizures. pharmacompass.comnih.gov The introduction of a bromine atom to the vanillin structure is a key modification that influences its biological profile. While detailed mechanistic studies specifically on this compound's anticonvulsant action are still emerging, the broader class of vanillin derivatives has been investigated for their effects on the central nervous system.

Interaction Studies with Biological Systems

Synergistic Effects with Other Bioactive Agents (e.g., Antioxidants, Antimutagenic Agents)

Research indicates that this compound may exhibit synergistic effects when combined with other bioactive compounds, such as antioxidants and antimutagenic agents. smolecule.com This suggests that it could enhance the protective effects of these agents against cellular damage, including DNA damage. smolecule.com The study of such interactions is crucial for understanding how this compound might be used in combination therapies. For instance, the parent compound, vanillin, has been shown to have a co-recombinagenic activity with certain DNA damaging agents, suggesting it can modulate DNA repair pathways. nih.gov This points to the potential for its derivatives, like this compound, to have similar or enhanced interactive properties.

The synergistic potential of this compound has also been noted in other contexts, such as in combination with Rosmarinus officinalis (rosemary) extract for the prevention of corrosion on carbon steel, indicating its capacity to enhance the performance of other chemical agents. scirp.org

Metabolic Stability in Biological Contexts

The metabolic stability of a compound is a critical determinant of its therapeutic potential. Studies have shown that this compound can be utilized in metabolic studies, for example, to enrich anaerobic cultures for investigating dechlorination processes. smolecule.comsigmaaldrich.com This indicates a degree of stability and interaction within biological systems. The metabolic fate of its parent compound, vanillin, has been studied in rats, showing that its metabolites are mostly excreted within 24 hours. pharmacompass.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of 5-Bromovanillin often involves methods that are being re-evaluated for their environmental impact. A significant future trend is the development of synthetic routes that align with the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov

Key research efforts are focused on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically shorten reaction times, enhance product yields, and simplify work-up procedures compared to conventional heating methods. mdpi.com Its application in the synthesis and derivatization of this compound is an active area of exploration.

Aqueous Media Reactions: Performing syntheses in water instead of volatile organic solvents is a cornerstone of green chemistry. mdpi.com Research into water-based reactions, such as the Suzuki-Miyaura cross-coupling of this compound, demonstrates the feasibility of this approach. mdpi.com

Alternative Brominating Agents: A novel method for synthesizing this compound utilizes hydrobromic acid and hydrogen peroxide in a two-phase system of water and chlorobenzene. rsc.orgnumberanalytics.com This process is presented as a scalable industrial method that provides excellent yields and high purity, avoiding the direct use of more hazardous elemental bromine. rsc.orgnumberanalytics.com The development of other solid bromine carriers and less hazardous reagents continues to be a priority. pharmacompass.com

Exploration of New Chemical Transformations and Derivative Libraries

This compound serves as a highly versatile intermediate, with its aldehyde, hydroxyl, methoxy (B1213986), and bromo functional groups all available for chemical modification. rsc.org Future research will continue to exploit this reactivity to build extensive libraries of novel compounds.

Emerging areas of exploration include:

Cross-Coupling Reactions: The bromine atom provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. mdpi.com This allows for the introduction of diverse aromatic and other functional groups, as demonstrated in the synthesis of 5-phenylferulic acid from 5-phenylvanillin, which itself is derived from this compound. mdpi.com

Synthesis of Heterocyclic Scaffolds: The compound is a key starting material for synthesizing a variety of biologically active heterocyclic compounds. For example, it has been used to create quinoxaline (B1680401) derivatives containing pyrazoline residues, which show significant antimicrobial activity. smolecule.com

Complex Natural Product Synthesis: this compound is a crucial building block in the total synthesis of more complex molecules. It has been employed in the efficient synthesis of (±)-polysiphenol via McMurray dimerization and is a starting material for a concise route to racemic tetrandrine. biosynth.comnih.gov

Creation of Analogues: Researchers are using this compound to create families of related compounds for structure-activity relationship (SAR) studies. This includes the synthesis of substituted tanshinone and isotanshinone analogues with potential anti-inflammatory properties. mdpi.com

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

While this compound and its derivatives are known to possess a range of biological activities, including antimicrobial, antioxidant, and antifungal effects, a detailed understanding of their mechanisms of action at the molecular level is still developing. rsc.orglibretexts.org Future research will focus on elucidating these precise mechanisms.

Key areas for advanced study include:

Antimicrobial Action: It has been proposed that this compound inhibits bacterial growth by coordinating with an enzyme, forming a complex that blocks its reaction mechanism. naturalproducts.net This complex is also thought to react with p-hydroxybenzoic acid, leading to cell membrane disruption and leakage of cellular contents. naturalproducts.net Future studies will aim to identify the specific enzyme targets and characterize these interactions using structural biology and biochemical assays.

Antifungal Mechanisms: Studies on the parent compound, vanillin (B372448), have shown it can induce mitochondrial dysfunction and oxidative stress in fungal cells. biosynth.com It is hypothesized that this compound may share or enhance these mechanisms. Research is needed to investigate its impact on fungal cell wall integrity, ergosterol (B1671047) biosynthesis, and other essential fungal pathways. mdpi.com

Antioxidant Properties: The antioxidant activity of phenolic compounds is well-established. For vanillin, a self-dimerization mechanism is proposed to be responsible for its potent radical-scavenging activity. Advanced studies will investigate if this compound follows a similar pathway and how the bromine substituent influences its redox potential and ability to neutralize reactive oxygen species.

Design and Synthesis of this compound-based Compounds with Tailored Biological Profiles

A major trend in medicinal chemistry is the rational design and synthesis of compounds with biological activities tailored for specific therapeutic targets. The this compound scaffold is an excellent starting point for this "molecular editing" approach.

Future directions in this area involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound structure and evaluating the biological activity of the resulting analogues, researchers can build robust SAR models. biosynth.com This has been applied in the synthesis of chlorinated and fluorinated analogues of (±)-polysiphenol to probe the effects of different halogen substitutions. biosynth.com

Target-Oriented Synthesis: As specific molecular targets are identified (e.g., enzymes, receptors), derivatives of this compound can be designed to optimize binding and efficacy. This is exemplified by the development of 1-benzyl-5-bromoindolin-2-one derivatives that show potent inhibitory activity against VEGFR-2, a key target in cancer therapy.

Hybrid Molecules: The concept of hybridizing the this compound motif with other known pharmacophores is a promising strategy. This has been used to create isatin-based conjugates and chalcone-like derivatives with enhanced antimicrobial or anticancer properties. smolecule.com

Integration of Computational and Experimental Approaches for Drug Discovery and Material Design

The synergy between computational modeling and experimental synthesis is revolutionizing the discovery of new drugs and materials. This integrated approach is becoming indispensable in research involving this compound and its derivatives.

Emerging trends include:

Molecular Docking and Dynamics: These computational tools are used to predict and analyze the binding of this compound-based ligands to biological targets. For example, molecular docking and dynamic simulations have been used to explore the binding mode of a VEGFR-2 inhibitor derived from this compound, providing insights into the key interactions that drive its activity.

Virtual Screening: High-throughput virtual screening of digital libraries of this compound derivatives can rapidly identify promising candidates for synthesis and biological testing, saving significant time and resources compared to traditional high-throughput screening (HTS) alone.

Predictive Modeling: Computational methods are being used to predict the physicochemical properties, reactivity, and potential atropisomeric stability of novel this compound derivatives before they are synthesized. biosynth.com This allows researchers to prioritize the most promising candidates for experimental investigation.

Potential for Industrial Scale-up and Process Optimization

As the demand for this compound grows, particularly from the pharmaceutical, agrochemical, and flavor industries, the need for efficient, reliable, and cost-effective industrial-scale production becomes critical. nih.govlibretexts.org

Future research and development in this area will likely focus on:

Process Optimization: This involves systematically refining reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and environmental impact. Automated systems like the Optimization Sampling Reactor (OSR) can accelerate the collection of kinetic data needed for such optimization.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing can offer significant advantages in terms of safety, consistency, and scalability. The development of flow-based syntheses for this compound represents a significant opportunity for process intensification.

Overcoming Scale-Up Challenges: Moving a process from the laboratory to an industrial scale presents numerous challenges, including managing heat transfer, mixing, and raw material logistics. Research into robust synthetic methods, such as the patented two-phase system for bromination, is crucial for ensuring a smooth and efficient scale-up. numberanalytics.com The volatility of raw material prices and potential supply chain disruptions are also key factors that require strategic management. nih.gov

Data Tables

Table 1: Key Chemical Transformations of this compound

| Transformation Type | Reagents/Conditions | Product Class/Example | Reference |

| McMurray Dimerization | TiCl₄, Zn | Stilbenes, leading to (±)-Polysiphenol | biosynth.com |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(OAc)₂, K₂CO₃, Water, Microwave | Biphenyl derivatives (e.g., 5-Phenylvanillin) | mdpi.com |

| Condensation Reaction | Salicyl hydrazine (B178648) | Chalcone-like benzohydrazides | smolecule.com |

| Henry Reaction | Nitromethane | Nitroalkene derivatives | nih.gov |

| Solvolysis | Sodium methoxide (B1231860) | Syringaldehyde (B56468) | rsc.org |

Q & A

Q. How can researchers ensure reproducibility in this compound-based protocols?

- Document exact conditions (e.g., cooling rate during H2O2 addition, stirring speed) and validate with triplicate runs. Publish raw NMR/mass spectra and crystallization data to support transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.